Introduction: Situating Bis(triphenyltin) oxide in Modern Chemistry
Introduction: Situating Bis(triphenyltin) oxide in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of Bis(triphenyltin) oxide
For Researchers, Scientists, and Drug Development Professionals
Bis(triphenyltin) oxide, also known as hexaphenyldistannoxane, is an organotin compound featuring a central Sn-O-Sn linkage flanked by six phenyl groups. While its utility as a fungicide and biocide is historically significant, its role in contemporary research, particularly in synthetic and materials chemistry, is predicated on the unique reactivity of the distannoxane bond.[1] For drug development professionals, understanding the chemistry of organotin compounds is crucial, not for direct therapeutic application, but for their use as powerful synthetic intermediates and catalysts in the construction of complex organic molecules. This guide provides a detailed exploration of the core chemical properties of bis(triphenyltin) oxide, offering field-proven insights into its synthesis, reactivity, and characterization, grounded in authoritative sources.
Core Physicochemical and Spectroscopic Profile
The identity and purity of bis(triphenyltin) oxide are established through a combination of its physical constants and characteristic spectroscopic signatures. It typically presents as a white crystalline powder.[2]
Physicochemical Data
A summary of the key physical and chemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | triphenyl(triphenylstannyloxy)stannane | [3] |
| Synonyms | Hexaphenyldistannoxane, Fentin Oxide | [2][4] |
| CAS Number | 1262-21-1 | [3][4] |
| Molecular Formula | C₃₆H₃₀OSn₂ | [3] |
| Molecular Weight | 716.0 g/mol | [3][4] |
| Appearance | White crystalline powder/crystals | [2] |
| Melting Point | ~120 °C | [5] |
| Solubility | Insoluble in water; soluble in many organic solvents. |
Spectroscopic Characterization
Spectroscopic analysis is a cornerstone for verifying the structure and purity of the compound post-synthesis.
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Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration. This peak is typically observed in the range of 770-780 cm⁻¹.[5] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is critical to confirm the conversion from the triphenyltin hydroxide intermediate.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is dominated by signals from the phenyl groups, typically appearing as complex multiplets in the aromatic region (~7.2-7.8 ppm).[7]
-
¹³C NMR : The carbon spectrum will show distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings.[3]
-
¹¹⁹Sn NMR : Tin NMR provides direct insight into the coordination environment of the tin atom. The chemical shift for bis(triphenyltin) oxide is characteristic of a four-coordinate tin center in a distannoxane structure.
-
-
Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight and reveal fragmentation patterns characteristic of the triphenyltin moiety.[3]
Synthesis and Mechanism: The Hydrolysis Pathway
The most prevalent and reliable method for synthesizing bis(triphenyltin) oxide is through the controlled hydrolysis of a triphenyltin halide, such as triphenyltin chloride (Ph₃SnCl).[8][9] This reaction proceeds through a triphenyltin hydroxide (Ph₃SnOH) intermediate, which subsequently undergoes condensation to yield the final oxide product.[10]
The causality behind this experimental choice is its efficiency and the ready availability of the halide precursors. The reaction is driven by the formation of a stable Sn-O-Sn bond and the removal of water.
Experimental Protocol: Synthesis via Hydrolysis of Triphenyltin Chloride
This protocol describes a self-validating system where the identity of the product is confirmed through physical and spectroscopic means.
Materials:
-
Triphenyltin chloride (Ph₃SnCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution & Hydrolysis: Dissolve triphenyltin chloride in a suitable organic solvent like toluene. In a separate flask, prepare an aqueous solution of sodium hydroxide.
-
Reaction: Slowly add the sodium hydroxide solution to the stirred solution of triphenyltin chloride at room temperature. The reaction is typically rapid, leading to the formation of triphenyltin hydroxide as a precipitate.[10] The choice of a biphasic system facilitates the separation of the inorganic salt byproduct (NaCl) into the aqueous phase.
-
Intermediate Isolation: The precipitated triphenyltin hydroxide can be isolated by filtration, washed thoroughly with deionized water to remove residual salts, and then washed with a non-polar solvent like hexane to remove any unreacted starting material.
-
Condensation to Oxide: Transfer the isolated triphenyltin hydroxide to a flask equipped with a Dean-Stark apparatus. Add toluene and heat the mixture to reflux. The hydroxide will slowly condense, eliminating water which is collected in the Dean-Stark trap.[8] This step is driven by Le Châtelier's principle; the physical removal of water drives the equilibrium towards the oxide product.
-
Purification & Isolation: Once water evolution ceases, cool the reaction mixture. The product, bis(triphenyltin) oxide, will crystallize from the toluene upon cooling or after partial removal of the solvent under reduced pressure.
-
Validation: Collect the crystalline product by filtration. Dry the product under vacuum. Record the melting point and perform IR and NMR spectroscopy to confirm the structure and purity, ensuring the absence of the characteristic O-H stretch of the hydroxide intermediate.[6]
Core Chemical Reactivity
The chemical behavior of bis(triphenyltin) oxide is dominated by the reactivity of the Sn-O-Sn bond, which is susceptible to cleavage by a variety of reagents.
Reaction with Protic Acids
The distannoxane bond is readily cleaved by protic acids (HX), such as hydrochloric or carboxylic acids. This reaction is essentially the reverse of the condensation step in its synthesis and serves as a primary route to other triphenyltin derivatives.[8]
This reactivity is foundational for using bis(triphenyltin) oxide as a stable, storable precursor for generating triphenyltin species in situ. For example, reacting it with a carboxylic acid is a standard method for preparing triphenyltin carboxylates.[8]
Catalytic Activity in Esterification
Organotin compounds, including oxides, are well-established catalysts for esterification and transesterification reactions, particularly in the synthesis of polyesters.[11][12] The catalytic activity stems from the Lewis acidity of the tin center, which activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The mechanism involves the initial reaction of the tin oxide with the carboxylic acid to form a tin carboxylate, which is often the true catalytic species. This species then coordinates with the alcohol, facilitating the ester formation and regenerating the catalyst. The use of organotin catalysts like bis(triphenyltin) oxide can significantly reduce reaction times and temperatures in polyester manufacturing.[13]
Safety and Handling: A Critical Overview
Authoritative Insight: It is imperative for all researchers to recognize that bis(triphenyltin) oxide is a highly toxic substance. Its handling requires stringent safety protocols and a thorough understanding of its hazard profile. The toxicity is a class characteristic of many triorganotin compounds.
GHS Hazard Classification: According to the Globally Harmonized System (GHS), bis(triphenyltin) oxide is classified with the following primary hazards[3]:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
-
H410: Very toxic to aquatic life with long-lasting effects
Handling Protocols:
-
Engineering Controls: Always handle bis(triphenyltin) oxide in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and splash-proof safety goggles or a face shield.[14]
-
Spill & Waste Management: In case of a spill, avoid generating dust. Decontaminate the area carefully. All waste material must be collected in sealed containers and disposed of as hazardous chemical waste according to institutional and local regulations.[14]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16]
-
Ingestion/Inhalation: Move the individual to fresh air. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[14][15]
-
Conclusion
Bis(triphenyltin) oxide is a pivotal organometallic reagent whose chemistry is defined by the synthesis and reactivity of its Sn-O-Sn bond. For the research scientist, it serves as a versatile precursor to a wide array of triphenyltin compounds and as an effective catalyst in polymerization chemistry. However, its utility is inextricably linked to its high toxicity. A comprehensive understanding of its chemical properties, coupled with a rigorous adherence to safety protocols, is essential for its responsible and effective use in a research and development setting.
References
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Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved from [Link]
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Morressier. (2019). Residual toxicity of triphenyltin hydroxide and its transformation products in UV-254 and UV-H2O2 processes. Retrieved from [Link]
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